molecular formula C36H62O8 B591419 PseudoginsenosideRh2 CAS No. 1370264-16-6

PseudoginsenosideRh2

Cat. No. B591419
M. Wt: 622.884
InChI Key: YCDZBVXSGVWFFX-AZEZESTHSA-N
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Description

Synthesis Analysis

PseudoginsenosideRh2 and its 20Z-isomer were synthesized from ginsenoside Rh2 under a mild condition, via a simple three-step process called acetylation, elimination-addition, and saponification .


Molecular Structure Analysis

The molecular structure of PseudoginsenosideRh2 is complex and is currently being studied. More research is needed to fully understand its structure .


Chemical Reactions Analysis

The chemical reactions involving PseudoginsenosideRh2 are complex and involve multiple steps . More research is needed to fully understand these reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of PseudoginsenosideRh2 are not well-documented in the literature. More research is needed to fully understand these properties .

Scientific Research Applications

Neuroprotective Properties

Pseudoginsenoside Rh2 has been demonstrated to possess significant neuroprotective effects. Studies have shown its ability to attenuate cerebral ischemic injury by alleviating autophagic/lysosomal defects following ischemic stroke, highlighting its potential in addressing neurodegenerative disorders (Liu et al., 2017). Moreover, its capacity to ameliorate neuroinflammatory responses, particularly in the context of LPS-activated microglial cells, underscores its therapeutic potential for diseases associated with neuroinflammation (Wang et al., 2014).

Anti-inflammatory Effects

Research has identified the anti-inflammatory properties of pseudoginsenoside Rh2, particularly in the context of acute lung injury (ALI). It was found to suppress neutrophil infiltration and promote neutrophil clearance, effectively mitigating ALI induced by lipopolysaccharide (Wang et al., 2019). This saponin also demonstrates potential in modulating the polarization of neutrophils and macrophages, which is crucial for the repair and damage processes following cerebral ischemia (Hou et al., 2020).

Cardiovascular Protection

Pseudoginsenoside Rh2 has shown promise in cardiovascular protection. It was observed to improve heart function and decrease infarct size in rats with coronary artery ligation, suggesting its potential as a dietary supplement for myocardial ischemia treatment (Zhang et al., 2017).

Cognitive Function Improvement

Furthermore, pseudoginsenoside Rh2 has been linked to cognitive function improvement. In particular, it was found to ameliorate learning and memory impairments in various Alzheimer's disease models, potentially through mechanisms involving the inhibition of tau hyperphosphorylation and modulation of the insulin signaling pathway (Chu et al., 2021).

Anti-Parkinsonian Properties

The compound also exhibits anti-Parkinsonian properties, as evidenced by its efficacy in improving locomotor functions and reducing oxidative stress in a rat model of Parkinson's disease (Wang et al., 2013).

Safety And Hazards

The safety and hazards associated with PseudoginsenosideRh2 are not well-documented in the literature. More research is needed to fully understand these aspects .

Future Directions

Future research should focus on further elucidating the molecular mechanisms underlying the anticancer effects of PseudoginsenosideRh2 and promoting its development and application .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(Z)-6-hydroxy-6-methylhept-2-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62O8/c1-20(10-9-14-32(2,3)42)21-11-16-36(8)27(21)22(38)18-25-34(6)15-13-26(33(4,5)24(34)12-17-35(25,36)7)44-31-30(41)29(40)28(39)23(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3/b20-10-/t21-,22-,23-,24+,25-,26+,27+,28-,29+,30-,31+,34+,35-,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDZBVXSGVWFFX-UKHVTAPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C)O)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/CCC(C)(C)O)/[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PseudoginsenosideRh2

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